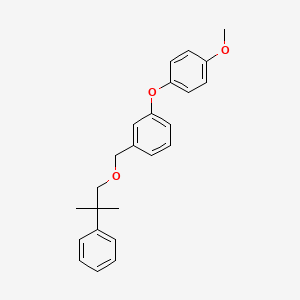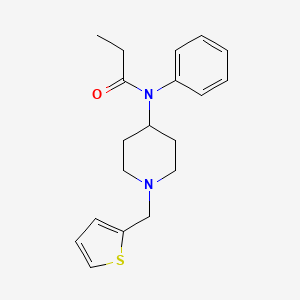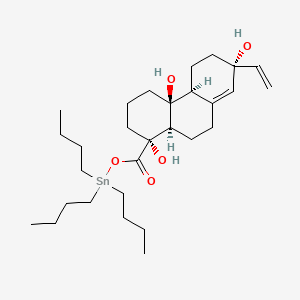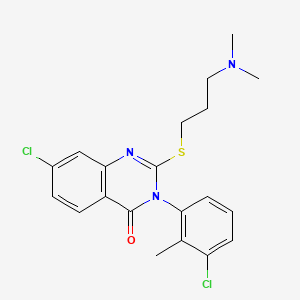
4(3H)-Quinazolinone, 7-chloro-3-(3-chloro-2-methylphenyl)-2-((3-(dimethylamino)propyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 7-chloro-3-(3-chloro-2-methylphenyl)-2-((3-(dimethylamino)propyl)thio)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone derivatives typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). For instance, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones. These benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for 4(3H)-Quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for pharmaceutical and chemical applications .
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cycloaddition: Formation of cyclic compounds through the addition of multiple reactants.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, each with unique biological and chemical properties .
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone derivatives have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives inhibit the activity of enzymes such as EGFR kinase, leading to anticancer effects. The compound induces apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone: A parent compound with broad biological activities.
2-Substituted-4(3H)-Quinazolinones: Known for their analgesic and anti-inflammatory properties.
3-Substituted-4(3H)-Quinazolinones: Exhibiting anticonvulsant and antimicrobial activities.
Uniqueness
4(3H)-Quinazolinone, 7-chloro-3-(3-chloro-2-methylphenyl)-2-((3-(dimethylamino)propyl)thio)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Propiedades
Número CAS |
118449-23-3 |
|---|---|
Fórmula molecular |
C20H21Cl2N3OS |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
7-chloro-3-(3-chloro-2-methylphenyl)-2-[3-(dimethylamino)propylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C20H21Cl2N3OS/c1-13-16(22)6-4-7-18(13)25-19(26)15-9-8-14(21)12-17(15)23-20(25)27-11-5-10-24(2)3/h4,6-9,12H,5,10-11H2,1-3H3 |
Clave InChI |
FFTSJFCINJLDDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


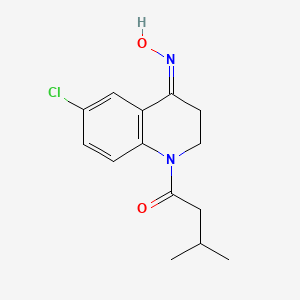
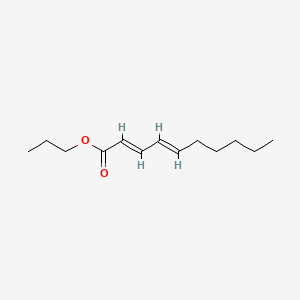
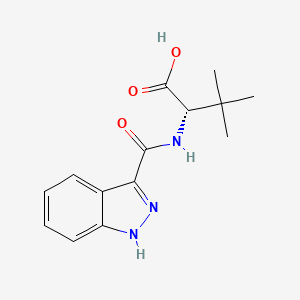
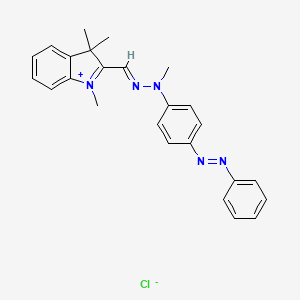

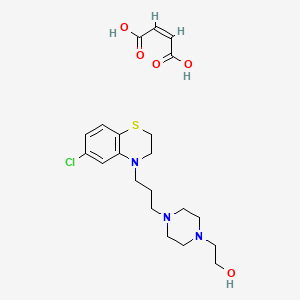
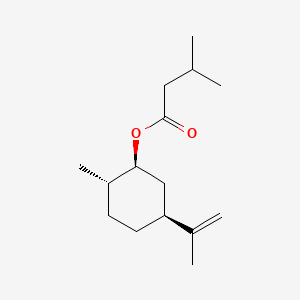
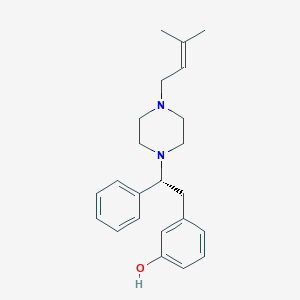

![methyl (9Z,19E,21E)-13-acetyloxy-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaene-27-carboxylate](/img/structure/B12753068.png)
